3-Methylaniline; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylaniline: is an aromatic amine with the chemical formula C₇H₉N2,4,6-Trinitrophenol , commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a yellow crystalline solid and is one of the most acidic phenols. It is widely used as an explosive, dye, and antiseptic.
Preparation Methods
3-Methylaniline: can be synthesized through the reduction of m-nitrotoluene using hydrogen in the presence of a nickel catalyst. Another method involves the methylation of aniline using methanol and a cyclometalated ruthenium complex as a catalyst .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to produce 2,4,6-trinitrophenol .
Chemical Reactions Analysis
3-Methylaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylbenzoquinone.
Reduction: It can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
2,4,6-Trinitrophenol: undergoes the following reactions:
Reduction: It can be reduced to form picramic acid.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complex Formation: It can form complexes with metals, such as lead picrate
Scientific Research Applications
3-Methylaniline: is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the production of rubber chemicals and as a corrosion inhibitor .
2,4,6-Trinitrophenol: is used in forensic research, land mine detection, and environmental monitoring due to its explosive properties. It is also used in the dye industry, medical examination, and as an antiseptic .
Mechanism of Action
3-Methylaniline: acts as a nucleophile in many reactions due to the presence of the amino group. It can donate electrons to electrophiles, facilitating various substitution reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. It can undergo redox reactions and form complexes with metals, leading to its use as an explosive and in various detection methods .
Comparison with Similar Compounds
3-Methylaniline: is similar to other toluidines, such as o-toluidine and p-toluidine, but it is unique due to its meta substitution, which affects its reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2-nitrophenol, but it is more acidic and has stronger explosive properties due to the presence of three nitro groups .
Properties
CAS No. |
13296-85-0 |
---|---|
Molecular Formula |
C13H12N4O7 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
3-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-2-4-7(8)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,8H2,1H3;1-2,10H |
InChI Key |
XGWCPKGQTCXXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.